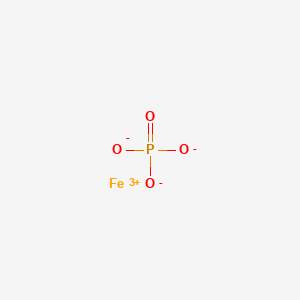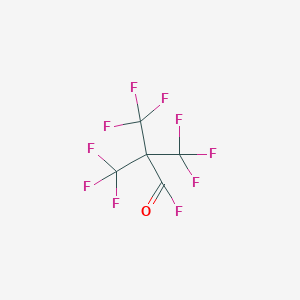
磷酸铁
描述
Ferric phosphate, also known as Iron (III) phosphate, is an inorganic compound with the formula FePO4 . It is a yellow-brown solid that is insoluble in water . It has attracted much interest as potential cathode materials in batteries .
Synthesis Analysis
Ferric phosphate can be synthesized by reacting sodium phosphate with ferric chloride or ferric citrate . Another method involves the reaction of iron with phosphoric acid . A novel in vitro method to form magnetite directly from a mixed valence iron phosphate precursor has also been reported .Molecular Structure Analysis
The most common form of FePO4 adopts the structure of α-quartz, consisting of tetrahedral Fe (III) and phosphate sites . At high pressures, a phase change occurs to a more dense structure with octahedral Fe centres .Chemical Reactions Analysis
Ferric phosphate can react with other compounds in various ways. For instance, when ferric phosphate is ingested by a slug or snail, it interferes with the calcium metabolism within the slug, eventually causing cellular pathological changes . In another example, ferric phosphate reacts with PO43- to form ferric phosphate (FePO4) precipitate .Physical And Chemical Properties Analysis
Ferric phosphate is an odorless, yellow crystalline solid which is insoluble in water . It possesses a molecular weight of approximately 357.477 g/mol and a melting point of 250 degrees Celsius .科学研究应用
Ferric Phosphate: A Multifaceted Compound in Scientific Research
Agriculture Fertilizer Additive and Pest Control: Ferric phosphate serves as a valuable fertilizer additive in agriculture, providing a controlled release of iron and phosphate to enhance soil fertility and promote healthier plant growth. This contributes to increased crop yields and agricultural productivity . Additionally, it is used as an organic molluscicide for controlling harmful slug and snail species in crops, where it is favored for its effectiveness and suitability for organic systems .
Environmental Remediation Heavy Metal Adsorption: In environmental science, Ferric phosphate is explored for its potential in heavy metal adsorption, aiding in the remediation of contaminated soils and water bodies. Its chemical properties allow it to bind with heavy metals, thus reducing their bioavailability and toxicity in the environment.
Food Fortification Iron Source: Ferric phosphate is also used as an iron source in food fortification, particularly in vehicles difficult to fortify such as salt, cereals, infant formulas, rice, and dairy products. Its bioavailability and stability make it an effective compound for addressing iron deficiency in various food matrices .
Medical Research Hyperphosphatemia Treatment: In medical research, Ferric phosphate derivatives like ferric citrate are studied for their role in treating hyperphosphatemia and iron deficiency in patients with non-dialysis-dependent chronic kidney disease (NDD-CKD). They act as phosphate binders with meals, helping to lower fibroblast growth factor 23 (FGF23) levels and improve iron parameters .
Material Science Corrosion Resistance: Ferric phosphate’s properties are utilized in material science for providing corrosion resistance. It is applied in industrial processes where its ability to form a protective layer on metal surfaces helps prevent degradation due to environmental factors .
Bioinspired Synthesis Magnetite Formation: The compound plays a role in bioinspired approaches to synthesize magnetite, a magnetic iron oxide. Through a controlled mineralization process involving Ferric phosphate, researchers can produce magnetite nanoparticles with potential applications in data storage, medical imaging, and drug delivery systems .
作用机制
Target of Action
Ferric phosphate, also known as iron phosphate, primarily targets dietary phosphate in the gastrointestinal tract . It is used as a phosphate binder to control serum phosphorus levels . In addition, it targets the divalent metal transporter-1 (DMT1) pathway, which is responsible for the physiological absorption of dietary non-heme iron .
Mode of Action
Ferric phosphate works by binding dietary phosphate in the gastrointestinal tract and precipitating as ferric phosphate . This action reduces the amount of phosphate that can be absorbed into the bloodstream, thereby helping to control serum phosphorus levels .
In terms of iron absorption, ferric (Fe3+) iron is absorbed from the gastrointestinal tract by DMT1, and reduced to ferrous (Fe2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .
Biochemical Pathways
The biochemical pathways affected by ferric phosphate involve the metabolism of iron and phosphate. The compound interferes with the normal absorption of dietary phosphate, reducing its levels in the bloodstream .
On the iron side, ferric phosphate influences the DMT1 pathway, which is responsible for the absorption of dietary non-heme iron . This process involves the reduction of ferric iron to ferrous iron, which is then stored in ferritin and transported into the blood .
Pharmacokinetics
The pharmacokinetics of ferric phosphate are largely dependent on its administration and the physiological state of the individual. For instance, in patients with chronic kidney disease, ferric pyrophosphate citrate, a soluble iron replacement product, has been shown to maintain hemoglobin levels and reduce the prescribed dose of erythropoiesis-stimulating agent required to maintain desired hemoglobin levels .
Result of Action
The primary result of ferric phosphate’s action is the reduction of serum phosphorus levels, which is beneficial in conditions such as hyperphosphatemia . Additionally, it contributes to the maintenance of iron levels, which can help in the treatment of conditions like iron deficiency anemia .
Action Environment
The action of ferric phosphate can be influenced by various environmental factors. For instance, its efficacy as a molluscicide is dependent on the presence of slugs and snails, which it controls by interfering with calcium metabolism in their stomachs, causing them to stop feeding . , which can influence its action and efficacy in different environments.
安全和危害
属性
IUPAC Name |
iron(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJZTOZJJYAKHQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FePO4, FeO4P | |
| Record name | iron(III) phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent) | |
| Record name | Ferric phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9035672 | |
| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline] | |
| Record name | Ferric phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/ | |
| Record name | FERRIC ORTHOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ferric phosphate | |
CAS RN |
10045-86-0, 10402-24-1 | |
| Record name | Ferric phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, iron salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphoric acid, iron salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BAA189V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERRIC ORTHOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ferric phosphate, also known as iron(III) phosphate, has the molecular formula FePO4. Its molecular weight is 150.82 g/mol.
A: While the provided research papers don't delve deep into spectroscopic analysis, they do mention characterizing ferric phosphate using techniques like X-ray diffraction (XRD) [, , , , , , ]. XRD helps determine the crystal structure of the compound, which is crucial for understanding its properties and applications.
A: The stability of ferric phosphate is crucial for its various uses. For instance, in agricultural applications, the stability of ferric phosphate under different soil conditions dictates its effectiveness as a fertilizer [, , ]. In battery applications, the stability at high temperatures is essential for performance and safety [, , , ].
A: Research suggests that ferric phosphate can adsorb potassium, potentially impacting biological phosphorus removal in wastewater treatment systems where both compounds are present [].
A: The solubility of ferric phosphate is influenced by several factors, including pH, the presence of organic matter, and the type of ferric phosphate used (amorphous or crystalline). Studies have shown that ferric phosphate becomes more soluble under submerged conditions and in the presence of organic matter [, ].
A: Ferric phosphate exists in both amorphous and crystalline forms. Research has shown a significant difference in bioavailability between these two forms. For example, amorphous ferric phosphate demonstrates good iron bioavailability for organisms like gypsy moths, while the crystalline form shows no significant iron bioavailability [, , ].
ANone: Ferric phosphate is utilized in various applications, including:
- Agriculture: As a fertilizer, particularly in situations where iron deficiency is a concern [, , ].
- Pest Control: As an active ingredient in slug pellets, considered a more environmentally friendly alternative to metaldehyde-based products [, ].
- Batteries: As a raw material in the production of lithium iron phosphate batteries, known for their stability and safety [, , , , , , ].
ANone: Yes, alternatives to ferric phosphate exist and are often considered based on factors like cost, efficacy, and environmental impact. For instance:
- Fertilizers: Other sources of iron like ferrous sulfate or iron chelates are used [, ].
- Batteries: Other lithium-ion battery chemistries, such as lithium manganese oxide and lithium nickel manganese cobalt oxide, offer different performance characteristics and trade-offs [].
A: While considered relatively environmentally friendly, especially compared to metaldehyde-based slug pellets, research is ongoing to fully understand the impact of ferric phosphate on soil fauna. Studies have shown a temporary decrease in earthworm activity after ferric phosphate application, highlighting the need for further investigation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















